molecular formula C14H10BrIO2 B1383813 2-Bromo-4-iodobenzoic acid benzyl ester CAS No. 2206265-51-0

2-Bromo-4-iodobenzoic acid benzyl ester

Cat. No.: B1383813
CAS No.: 2206265-51-0
M. Wt: 417.04 g/mol
InChI Key: HROMYJZLBAQDKD-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzoic acid benzyl ester is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a benzyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodobenzoic acid benzyl ester typically involves the esterification of 2-Bromo-4-iodobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodobenzoic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.

    Oxidation: The major product is 2-Bromo-4-iodobenzoic acid.

    Reduction: The major product is 2-Bromo-4-iodobenzyl alcohol.

Scientific Research Applications

2-Bromo-4-iodobenzoic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine and iodine atoms can be used as probes in X-ray crystallography.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-iodobenzoic acid: Similar structure but lacks the benzyl ester group.

    2-Iodo-4-bromobenzoic acid: Similar structure with reversed positions of bromine and iodine atoms.

    2-Bromo-4-chlorobenzoic acid benzyl ester: Similar structure with chlorine instead of iodine.

Uniqueness

2-Bromo-4-iodobenzoic acid benzyl ester is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the benzyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl 2-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMYJZLBAQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-iodobenzoic acid benzyl ester
2-Bromo-4-iodobenzoic acid benzyl ester
2-Bromo-4-iodobenzoic acid benzyl ester
2-Bromo-4-iodobenzoic acid benzyl ester
2-Bromo-4-iodobenzoic acid benzyl ester
2-Bromo-4-iodobenzoic acid benzyl ester

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